3,4,5-Trifluoroiodobenzene

Description

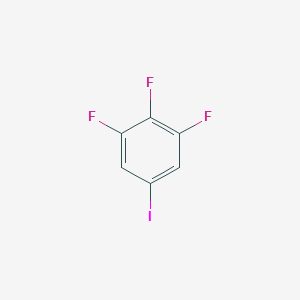

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trifluoro-5-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3I/c7-4-1-3(10)2-5(8)6(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJXJUHMVYLIBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375314 | |

| Record name | 3,4,5-Trifluoroiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170112-66-0 | |

| Record name | 3,4,5-Trifluoroiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Trifluoroiodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-depth Technical Guide to 3,4,5-Trifluoroiodobenzene: A Strategic Building Block in Modern Chemistry

This guide provides an in-depth analysis of this compound, a key fluorinated aromatic compound. Its unique electronic properties and reactive nature make it an invaluable building block, particularly in the fields of pharmaceutical development and materials science. We will explore its synthesis, reactivity, applications, and safety protocols, offering field-proven insights for researchers and drug development professionals.

Core Chemical Identity and Properties

This compound is an aromatic organic compound distinguished by a benzene ring substituted with three fluorine atoms and one iodine atom. The Chemical Abstracts Service (CAS) has assigned it the registry number 170112-66-0 .[1][2][3]

The strategic placement of three highly electronegative fluorine atoms on the benzene ring significantly influences the molecule's electron density, reactivity, and physicochemical properties.[4] This substitution pattern, combined with the reactive carbon-iodine bond, makes it a versatile reagent for introducing the 3,4,5-trifluorophenyl moiety into more complex structures.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| CAS Number | 170112-66-0 | [1][2][3] |

| IUPAC Name | 1,2,3-Trifluoro-5-iodobenzene | [1][2] |

| Synonyms | 1-Iodo-3,4,5-trifluorobenzene, 5-Iodo-1,2,3-trifluorobenzene | [1][4][5] |

| Molecular Formula | C₆H₂F₃I | [1][4] |

| Molecular Weight | 257.98 g/mol | [1] |

| Appearance | Colorless to pale yellow or pale peach liquid/solid | [3][4][5] |

| Melting Point | 42-47 °C | [5] |

| Boiling Point | ~176-222 °C (Predicted/Reported) | [3][5] |

| Density | ~1.92-2.078 g/cm³ | [3][5] |

| Solubility | Slightly soluble in water, soluble in organic solvents like chloroform. | [5] |

Synthesis and Manufacturing

The synthesis of this compound is critical for its availability in research and development. A prevalent and reliable method involves a Grignard reaction starting from the corresponding brominated precursor, 5-Bromo-1,2,3-trifluorobenzene. This process ensures a high yield of the desired iodinated product.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes a common lab-scale synthesis. The causality behind these steps lies in the conversion of a less reactive carbon-bromine bond into a highly nucleophilic Grignard reagent, which can then readily react with an electrophilic iodine source.

Step 1: Grignard Reagent Formation

-

To a flask containing magnesium turnings (1.1 eq) and a catalytic amount of iodine in anhydrous tetrahydrofuran (THF), slowly add 5-Bromo-1,2,3-trifluorobenzene (1.0 eq).

-

The reaction mixture is stirred at room temperature. The disappearance of the magnesium turnings and a color change indicate the formation of the Grignard reagent (3,4,5-Trifluorophenylmagnesium bromide). This step is self-validating; the reaction is exothermic and initiates upon successful formation.

Step 2: Iodination

-

The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath.

-

A solution of iodine (1.1 eq) in anhydrous THF is added dropwise to the Grignard reagent. The iodine acts as the electrophile, displacing the magnesium bromide.

-

The reaction is allowed to warm to room temperature and stirred for several hours to ensure complete conversion.[3]

Step 3: Workup and Purification

-

The reaction is quenched by pouring it into ice water and neutralized with a dilute acid (e.g., HCl).[3]

-

The aqueous layer is extracted with an organic solvent like hexane.[3]

-

The combined organic extracts are washed with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a brine wash.[3]

-

The solution is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[3]

-

The crude product is purified by silica gel column chromatography to yield this compound as a pure compound.[3]

Caption: Core reactivity pathways for drug development.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound is paramount. The compound is classified with specific hazards that necessitate careful laboratory practices.

Table 2: GHS Hazard and Safety Information

| Category | Code | Description | Source(s) |

| Hazard Statements | H315 | Causes skin irritation | [1][6] |

| H319 | Causes serious eye irritation | [1][6] | |

| H335 | May cause respiratory irritation | [1][6] | |

| Signal Word | Warning | [1][2] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [2][7] |

| P280 | Wear protective gloves/eye protection/face protection | [6][7] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [6][7] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |

Handling and Storage Recommendations

-

Engineering Controls: Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [5]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [6][7]* Storage: Store in a tightly closed container in a cool, dry place. [5][7]Recommended storage temperature is often between 2-8°C, and the material should be protected from light. [3]* First Aid: In case of skin contact, wash immediately with plenty of water. [6]For eye contact, rinse thoroughly for at least 15 minutes and seek medical attention. [6]If inhaled, move the person to fresh air. [6]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined reactivity, centered on the carbon-iodine bond, provides a reliable entry point for sophisticated cross-coupling reactions. The trifluorophenyl moiety it carries is a privileged structural motif in modern medicinal chemistry, often used to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough understanding of its properties, synthesis, and safe handling procedures enables researchers to leverage its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

- PubChem. This compound.

- ChemBK. Benzene, 1,2,3-trifluoro-5-iodo-. [Link]

- Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

- Yadav, M.K., Singh, S., Patel, S. et al. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. J. Iran. Chem. Soc. 20, 2197–2222 (2023). [Link]

- O’Hagan, D. Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Med. Chem. Lett. 12, 1, 20-22 (2021). [Link]

Sources

- 1. This compound | C6H2F3I | CID 2760715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 170112-66-0 [sigmaaldrich.com]

- 3. This compound CAS#: 170112-66-0 [m.chemicalbook.com]

- 4. CAS 170112-66-0: this compound | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. fishersci.es [fishersci.es]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Physical Properties of 3,4,5-Trifluoroiodobenzene

Introduction: The Strategic Importance of 3,4,5-Trifluoroiodobenzene in Advanced Synthesis

To the discerning researcher in materials science and drug development, the selection of a molecular scaffold is a decision of paramount importance. This compound (CAS No. 170112-66-0) emerges as a uniquely valuable building block, distinguished by its trifluorinated phenyl ring coupled with a reactive iodine substituent. This arrangement offers a powerful combination of features: the fluorine atoms impart significant electronic perturbations, enhancing metabolic stability and modulating binding affinities, while the iodo group serves as a versatile handle for a wide array of cross-coupling reactions.[1][2]

This guide provides a comprehensive technical overview of the core physical properties of this compound. Moving beyond a simple recitation of data, we will explore the causal relationships between its molecular structure and its macroscopic properties, providing the field-proven insights necessary for its effective application in complex synthetic workflows. Every piece of data and every protocol is presented within a framework of scientific integrity, ensuring that the information is not only accurate but also actionable and reliable in a laboratory setting.

Core Physicochemical Characteristics

The physical state and fundamental properties of a reagent dictate its handling, reaction setup, and purification strategies. This compound is typically a colorless to pale yellow or peach-colored solid or liquid at room temperature, a characteristic dependent on its purity.[3] Its key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 170112-66-0 | [3] |

| Molecular Formula | C₆H₂F₃I | [3] |

| Molecular Weight | 257.98 g/mol | [3] |

| Melting Point | 42 - 47 °C | [4] |

| Boiling Point | 220 - 222 °C | [4] |

| Density | 1.92 g/cm³ | [4] |

| Appearance | Colorless to slightly yellow crystal or liquid | [4] |

The Interplay of Substituents: A Causal Analysis

The observed physical properties of this compound are a direct consequence of the interplay between the highly electronegative fluorine atoms and the large, polarizable iodine atom on the benzene ring.

-

Melting and Boiling Points: The relatively high melting point for a molecule of its size can be attributed to the ordered crystal lattice packing facilitated by intermolecular interactions, including potential halogen bonding.[2][5] The high boiling point is a result of a significant molecular weight combined with a substantial dipole moment arising from the asymmetrical arrangement of the polar C-F and C-I bonds. This enhances dipole-dipole interactions between molecules, requiring more thermal energy to transition into the vapor phase.

-

Density: The presence of a heavy iodine atom is the primary contributor to the compound's high density (1.92 g/cm³), causing it to be significantly denser than water.

Spectroscopic Profile for Structural Verification

Accurate structural confirmation is the bedrock of synthetic chemistry. Below are the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of this molecule. The spectra are characterized by the coupling between ¹H and ¹⁹F nuclei.

-

¹H NMR: The proton spectrum is the simplest, showing a single signal for the two equivalent aromatic protons. Due to coupling with the adjacent fluorine atoms, this signal is expected to appear as a triplet.

-

¹³C NMR: The carbon spectrum will display four distinct signals corresponding to the four unique carbon environments in the molecule. The signals for the fluorine- and iodine-bearing carbons will be identifiable by their chemical shifts and characteristic coupling constants (JC-F).

-

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is essential for characterization. The spectrum will show two signals with a 2:1 integration ratio, corresponding to the fluorine atoms at the 3,5-positions and the single fluorine at the 4-position. Complex splitting patterns will arise from both 19F-¹⁹F and ¹⁹F-¹H coupling.[4]

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups and the overall substitution pattern of the aromatic ring. A typical ATR-FTIR spectrum confirms the presence of the aromatic system and the carbon-halogen bonds.[6]

-

Aromatic C-H Stretch: A weak band is expected above 3000 cm⁻¹.

-

Aromatic C=C Stretch: A series of absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring itself.

-

C-F Stretch: Strong, intense absorptions are expected in the 1100-1400 cm⁻¹ region, which is characteristic for aryl-fluorine bonds.

-

C-I Stretch: A lower frequency absorption, typically found in the far-IR region (below 600 cm⁻¹), corresponds to the carbon-iodine bond.

Experimental Methodologies: A Self-Validating Approach

The trustworthiness of physical data is directly linked to the rigor of the methodology used to obtain it. The following protocols are designed to yield accurate and reproducible results.

Protocol for Melting Point Determination (Capillary Method)

Causality: The melting point range provides a dual metric of identity and purity. A sharp, narrow range is indicative of a pure compound. Impurities disrupt the crystal lattice, requiring less energy to break it apart, which results in a depressed and broadened melting point range. A slow heating rate (~1-2 °C/min) is critical to ensure the system remains at thermal equilibrium, allowing for precise observation.

Methodology:

-

Sample Preparation: Place a small amount of crystalline this compound onto a watch glass. Finely crush the solid into a powder. Tap the open end of a glass capillary tube into the powder to collect a small sample.

-

Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down to a height of 1-2 mm.

-

Apparatus Setup: Place the packed capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Initial Melt (Optional): Heat the block rapidly to determine an approximate melting temperature. Allow the block to cool significantly.

-

Accurate Determination: Using a fresh sample, heat the block quickly to about 15-20 °C below the approximate melting point found in the previous step.

-

Observation: Decrease the heating rate to 1-2 °C per minute. Record the temperature (T₁) at which the first drop of liquid appears.

-

Final Reading: Continue heating at the slow rate and record the temperature (T₂) at which the last crystal melts completely.

-

Reporting: Report the result as the range T₁ - T₂.

Workflow for Spectroscopic Analysis

The logical flow for confirming the identity and purity of this compound integrates multiple analytical techniques.

Caption: Workflow for Spectroscopic Verification of this compound.

Solubility, Safety, and Handling

Solubility Profile

Understanding a compound's solubility is critical for choosing appropriate reaction solvents and purification methods.

-

Aqueous Solubility: Slightly soluble in water. The polar C-F and C-I bonds are not sufficient to overcome the hydrophobicity of the large aromatic ring system.

-

Organic Solubility: Readily soluble in common organic solvents such as chloroform, carbon disulfide, diethyl ether, and acetone.[4] This is due to the nonpolar character of the benzene ring and the ability to engage in favorable van der Waals interactions.

Safety and Handling Protocols

As a halogenated aromatic compound, this compound requires careful handling to minimize exposure.[3]

-

GHS Hazards: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Ensure the work area is well-ventilated.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, heat sources, and open flames.[4]

Conclusion

This compound is a strategic synthetic intermediate whose physical properties are dictated by the unique electronic and steric contributions of its halogen substituents. Its defined melting point, high boiling point, and characteristic spectroscopic signatures provide clear metrics for its identification and quality control. By understanding the causal basis for these properties and employing rigorous, self-validating experimental protocols, researchers can confidently integrate this powerful building block into their synthetic programs, accelerating the development of next-generation materials and therapeutics.

References

- ChemBK. (n.d.). Benzene, 1,2,3-trifluoro-5-iodo-.

- Molecules. (2021).

- ResearchGate. (2021).

- PubChem. (n.d.). This compound.

- Smolecule. (n.d.). This compound.

- Dang, Q. M., et al. (2022). Monolayer-Protected Gold Nanoparticles Functionalized with Halogen Bonding Capability: An Avenue for Molecular Detection Schemes. Langmuir, 38(15), 4683–4694. [Link]

- Journal of Medical Science. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 2(2), 1-13.

- Catalano, L. (2017). TOWARDS ENGINEERING OF SOLID- STATE SUPRAMOLECULAR ROTORS VIA HALOGEN BONDING.

- Ambeed. (n.d.). 1,2-Difluoro-4-iodobenzene.

- Microwave Spectroscopy Inform

- ResearchGate. (2022).

- Semantic Scholar. (2021).

Sources

- 1. jms.ump.edu.pl [jms.ump.edu.pl]

- 2. researchgate.net [researchgate.net]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Synthesis of Tailored Perfluoro Unsaturated Monomers for Potential Applications in Proton Exchange Membrane Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. politesi.polimi.it [politesi.polimi.it]

Introduction: The Strategic Importance of Fluorinated Aryl Iodides

An In-Depth Technical Guide to 1-Iodo-3,4,5-trifluorobenzene: A Core Building Block for Advanced Synthesis

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for modulating physicochemical and biological properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can enhance metabolic stability, improve binding affinity, and alter electronic properties.[1] Within the arsenal of fluorinated building blocks, 1-Iodo-3,4,5-trifluorobenzene stands out as a particularly valuable synthon. Its structure combines a highly activated C-I bond, the primary site for versatile cross-coupling reactions, with a dense arrangement of fluorine atoms that imparts significant electronic effects. This guide provides an in-depth examination of the synthesis, spectral characteristics, reactivity, and applications of this key intermediate for researchers and drug development professionals.

Section 1: Core Properties and Safe Handling

1-Iodo-3,4,5-trifluorobenzene, also known as 1,2,3-trifluoro-5-iodobenzene, is a compound whose utility is matched by the need for careful handling.[2] Its physical and safety profiles are summarized below.

Physicochemical Data

A compilation of essential data for 1-Iodo-3,4,5-trifluorobenzene is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 1,2,3-trifluoro-5-iodobenzene | [2] |

| CAS Number | 170112-66-0 | [2] |

| Molecular Formula | C₆H₂F₃I | [2] |

| Molecular Weight | 257.98 g/mol | [2] |

| Monoisotopic Mass | 257.91533 Da | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

Safety and Handling

As a halogenated aromatic compound, 1-Iodo-3,4,5-trifluorobenzene requires handling within a chemical fume hood using appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

GHS Hazard Statements: [2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: Avoid inhalation of vapors and direct contact with skin and eyes. In case of exposure, flush the affected area with copious amounts of water and seek medical attention. Store in a cool, dry, well-ventilated area away from incompatible materials.

Section 2: Synthesis and Spectroscopic Characterization

The reliable synthesis and unambiguous characterization of 1-Iodo-3,4,5-trifluorobenzene are fundamental to its application. While multiple synthetic routes are conceivable, the Sandmeyer reaction starting from the commercially available 3,4,5-trifluoroaniline offers a robust and logical pathway.

Proposed Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[4] This method is particularly effective for introducing iodine. The causality of this choice rests on the high availability of the aniline precursor and the generally high yields and functional group tolerance of the Sandmeyer iodination.

Caption: Proposed workflow for the synthesis of 1-Iodo-3,4,5-trifluorobenzene.

Experimental Protocol: Sandmeyer Iodination

-

Diazotization: To a stirred solution of 3,4,5-trifluoroaniline (1.0 eq) in aqueous hydrochloric acid (3.0 eq) at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Iodination: In a separate flask, dissolve potassium iodide (1.5 eq) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.

-

Workup: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Extract the mixture with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with aqueous sodium thiosulfate to remove excess iodine, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or distillation to yield pure 1-Iodo-3,4,5-trifluorobenzene.

Spectroscopic Analysis (Predicted)

Unambiguous structural confirmation is paramount. While a dedicated public spectral database for this specific compound is sparse, its NMR spectra can be reliably predicted based on fundamental principles and data from analogous structures.

Chemical Structure:

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

General Protocol: Suzuki-Miyaura Coupling

-

Setup: To a reaction vessel, add 1-Iodo-3,4,5-trifluorobenzene (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq). [5]2. Solvent & Degassing: Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water. Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.

-

Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction, dilute with water, and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the residue by chromatography or recrystallization.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a critical transformation for accessing conjugated enynes and arylalkynes used in materials and pharmaceuticals. [6][7]The reaction is co-catalyzed by palladium and copper(I).

Caption: Interlinked catalytic cycles of the Sonogashira coupling reaction.

General Protocol: Sonogashira Coupling

-

Setup: In a flask under an inert atmosphere, combine 1-Iodo-3,4,5-trifluorobenzene (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%). [8]2. Reagents: Add a suitable solvent (e.g., THF, DMF) and an amine base (e.g., triethylamine, diisopropylamine), which also serves as a solvent. Add the terminal alkyne (1.1-1.5 eq).

-

Reaction: Stir the mixture at room temperature or with gentle heating until completion, as monitored by TLC or GC-MS.

-

Workup: Remove the amine base under reduced pressure. Dilute the residue with an organic solvent and wash with aqueous ammonium chloride, water, and brine. Dry, concentrate, and purify the product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for constructing C-N bonds, providing access to a vast array of arylamines that are prevalent in pharmaceuticals. [9][10]The choice of a bulky, electron-rich phosphine ligand is critical for achieving high efficiency.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

General Protocol: Buchwald-Hartwig Amination

-

Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, RuPhos, BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or LHMDS). [4][11]2. Reagents: Add 1-Iodo-3,4,5-trifluorobenzene (1.0 eq), the amine coupling partner (1.1-1.5 eq), and an anhydrous aprotic solvent (e.g., toluene, dioxane).

-

Reaction: Heat the sealed reaction vessel to the required temperature (typically 80-110 °C) with stirring. Monitor the reaction's progress.

-

Workup: After cooling, quench the reaction with water and extract the product into an organic solvent. Wash the organic phase, dry over a drying agent, and remove the solvent in vacuo. Purify the crude material via column chromatography.

Section 4: Applications in Drug Discovery and Materials Science

The 3,4,5-trifluorophenyl moiety, readily installed using 1-Iodo-3,4,5-trifluorobenzene, is a valuable motif in advanced molecular design. Its strong electron-withdrawing nature and potential for unique intermolecular interactions (e.g., halogen bonding, hydrogen bonding with F-atoms) make it a desirable feature in both bioactive molecules and functional materials.

A primary application is in the synthesis of fluorinated biaryl compounds via Suzuki-Miyaura coupling. [12]These structures are core components of many pharmaceuticals and liquid crystals. For example, the synthesis of analogs of kinase inhibitors or other biologically active molecules often involves the coupling of a heterocyclic boronic acid with an activated aryl halide like 1-Iodo-3,4,5-trifluorobenzene. [13] Furthermore, related structures like 2,3,4-trifluoro-5-iodobenzoic acid have been patented as key intermediates in the synthesis of quinolone antimicrobials and phenylaminobenzhydroxamic acid derivatives with anticancer properties. This highlights the industrial relevance of the 1-iodo-polyfluorobenzene scaffold in constructing complex and valuable pharmaceutical agents.

Conclusion

1-Iodo-3,4,5-trifluorobenzene is a potent and versatile chemical building block. Its well-defined reactivity, dominated by the labile C-I bond, allows for its predictable and efficient incorporation into complex molecules through a suite of powerful palladium-catalyzed cross-coupling reactions. The dense fluorination pattern provides a tool for fine-tuning the electronic and pharmacokinetic properties of target compounds. For researchers in drug discovery and materials science, mastering the use of this reagent opens a direct path to novel, highly functionalized molecules with enhanced performance characteristics.

References

- PubChem. (n.d.). 3,4,5-Trifluoroiodobenzene. National Center for Biotechnology Information.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Wikipedia. (2023). Sonogashira coupling.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Wikipedia. (2023). Buchwald–Hartwig amination.

- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.

- Google Patents. (n.d.). US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- Wikipedia. (2023). Sandmeyer reaction.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.

- SynArchive. (n.d.). Suzuki Coupling.

- Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Molecules, 28(15), 5894.

- Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy.

- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Beilstein Journals. (2024). Efficient synthesis of fluorinated triphenylenes with enhanced arene–perfluoroarene interactions in columnar mesophases.

Sources

- 1. EP0983227B8 - Preparation of tri-iodo benzene compounds - Google Patents [patents.google.com]

- 2. Aryne-mediated fluorination: Synthesis of fluorinated biaryls via a sequential desilylation–halide elimination–fluoride addition process | Semantic Scholar [semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy this compound | 170112-66-0 [smolecule.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid - Google Patents [patents.google.com]

Introduction to a Versatile Fluorinated Building Block

An In-depth Technical Guide to 3,4,5-Trifluoroiodobenzene: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 170112-66-0), a key fluorinated aromatic building block for researchers, chemists, and drug development professionals. The document details the compound's fundamental physicochemical properties, outlines a validated laboratory-scale synthesis protocol, and explores its critical applications in modern synthetic chemistry, with a particular focus on palladium-catalyzed cross-coupling reactions. By explaining the causality behind experimental choices and grounding all protocols in established chemical principles, this guide serves as an authoritative resource for leveraging this versatile reagent in the synthesis of complex molecular architectures for pharmaceuticals and advanced materials.

This compound is an aromatic organic compound that has gained significant traction as a synthetic intermediate.[1][2] Its structure, featuring a benzene ring substituted with three fluorine atoms and one iodine atom, imparts a unique combination of reactivity and stability. The highly electronegative fluorine atoms significantly influence the electronic properties of the aromatic ring, while the carbon-iodine (C-I) bond serves as a highly reactive site for bond formation, particularly in metal-catalyzed cross-coupling reactions.[1] This strategic combination makes it an invaluable tool for introducing trifluorophenyl moieties into target molecules, a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.

This guide offers an in-depth examination of its core properties, synthesis, and key applications, providing scientists with the foundational knowledge required for its effective use.

Physicochemical & Structural Properties

The utility of this compound begins with its fundamental physical and chemical characteristics. Its molecular weight and structure are the basis for its reactivity and physical state.

| Property | Value | Source(s) |

| Molecular Weight | 257.98 g/mol | [2][3][4] |

| Molecular Formula | C₆H₂F₃I | [1][2][3] |

| CAS Number | 170112-66-0 | [1][3][5] |

| IUPAC Name | 1,2,3-Trifluoro-5-iodobenzene | [3][5] |

| Appearance | Colorless to pale yellow/peach liquid or solid | [1][2][6] |

| Melting Point | 42-47 °C | [2] |

| Boiling Point | ~176-222 °C (Predicted/Reported) | [2][6] |

| Density | ~2.078 g/cm³ (Predicted) | [2][6] |

| Solubility | Slightly soluble in water, soluble in organic solvents like chloroform. | [2] |

The vicinal arrangement of the three fluorine atoms creates a strong dipole moment and modulates the reactivity of the C-I bond, making it an excellent electrophilic partner in a variety of chemical transformations.

Synthesis of this compound

A common and reliable method for preparing this compound involves a Grignard reaction starting from the corresponding brominated precursor, 5-Bromo-1,2,3-trifluorobenzene, followed by iodination.[6] This approach is favored for its high yield and operational simplicity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of this compound from 3,4,5-trifluorobromobenzene.[6]

Materials:

-

5-Bromo-1,2,3-trifluorobenzene (1.0 eq)

-

Magnesium (Mg) turnings (1.0 eq)

-

Iodine (I₂) (catalytic amount for activation, then 1.1 eq for reaction)

-

Anhydrous Tetrahydrofuran (THF)

-

Concentrated Hydrochloric Acid (HCl)

-

Hexane

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a catalytic crystal of iodine in anhydrous THF.

-

Slowly add a solution of 5-Bromo-1,2,3-trifluorobenzene in anhydrous THF dropwise. The reaction mixture should be stirred to maintain the reaction. Gentle heating may be required for initiation. After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure full formation of the Grignard reagent.[6]

-

Expertise & Experience: The catalytic iodine is crucial for activating the surface of the magnesium. The exothermic nature of Grignard formation requires slow, controlled addition of the bromide to prevent side reactions.

-

-

Iodination: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of iodine (1.1 eq) in anhydrous THF. After the addition, allow the mixture to warm to room temperature and stir for 2 hours.[6]

-

Trustworthiness: Performing the iodination at 0 °C controls the highly exothermic reaction between the Grignard reagent and iodine, maximizing yield and minimizing the formation of biphenyl impurities.

-

-

Workup: Pour the reaction mixture into ice water and neutralize with concentrated HCl until the solution is acidic. Extract the aqueous layer with hexane.

-

Wash the combined organic extracts sequentially with saturated aqueous sodium thiosulfate (to remove unreacted iodine) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by silica gel column chromatography to afford pure this compound.[6]

Applications in Palladium-Catalyzed Cross-Coupling

The high reactivity of the C-I bond makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[2][7] These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular frameworks from simple precursors.

Featured Application: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an aryl halide and an organoboron compound.[7] Using this compound in this reaction allows for the direct synthesis of 3,4,5-trifluorobiphenyl derivatives, which are prevalent structures in pharmaceuticals.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., Dioxane/Water 4:1, or DMF)

Procedure:

-

Reaction Setup: In a reaction vessel, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Authoritative Grounding: The choice of a palladium catalyst with appropriate ligands (like dppf) is critical for stabilizing the catalytic species and facilitating the oxidative addition and reductive elimination steps, which are fundamental to the reaction mechanism.

-

-

Add the degassed solvent system to the vessel.

-

Expertise & Experience: Degassing the solvent (e.g., by bubbling with nitrogen or argon for 15-20 minutes) is essential. Oxygen can oxidize and deactivate the Pd(0) catalyst, halting the catalytic cycle.

-

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude residue via column chromatography to obtain the desired biaryl product.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[3]

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Precautionary Measures: Handle in a well-ventilated area or fume hood.[2] Wear protective gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[2][8]

-

Storage: Store in a tightly closed container in a cool, dry place, protected from light.[6]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. Its defined physicochemical properties, particularly its molecular weight of 257.98 g/mol , combined with the strategic placement of its fluoro and iodo substituents, make it an ideal precursor for constructing complex, fluorinated molecules. A thorough understanding of its synthesis, reactivity in cross-coupling reactions, and proper handling procedures, as detailed in this guide, empowers researchers to effectively utilize this compound in the fields of drug discovery and materials science.

References

- ChemBK. Benzene, 1,2,3-trifluoro-5-iodo-. [Link]

- PubChem. This compound | C6H2F3I | CID 2760715. [Link]

- PubChem. 2,4,5-Trifluoroiodobenzene | C6H2F3I | CID 2760713. [Link]

- Wall, L.A., et al. (1964). Synthesis of Some Disubstituted 3,4,5,6,- Tetrafluorobenzenes. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry.

Sources

- 1. CAS 170112-66-0: this compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C6H2F3I | CID 2760715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4,5-Trifluoroiodobenzene | C6H2F3I | CID 2760713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 170112-66-0 [sigmaaldrich.com]

- 6. This compound CAS#: 170112-66-0 [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

3,4,5-Trifluoroiodobenzene safety data sheet

An In-depth Technical Guide to the Safe Handling of 3,4,5-Trifluoroiodobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and emergency procedures for this compound (CAS No. 170112-66-0). As a halogenated aromatic compound, it serves as a valuable building block in organic synthesis and drug discovery.[1][2] However, its chemical properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This document is intended to equip laboratory personnel with the necessary knowledge to handle this compound responsibly, ensuring personal safety and environmental protection.

Chemical and Physical Profile

Understanding the fundamental properties of this compound is the first step in a robust risk assessment. This compound is an aromatic substance characterized by a benzene ring substituted with three fluorine atoms and one iodine atom.[1] Depending on purity and ambient temperature, it can present as a colorless to pale yellow or peach liquid or a crystalline solid.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 170112-66-0 | [1][4] |

| Molecular Formula | C₆H₂F₃I | [1][4] |

| Molecular Weight | 257.98 g/mol | [4] |

| Appearance | Colorless to pale yellow/peach liquid or crystal | [2][3] |

| Melting Point | 42-47 °C | [2] |

| Boiling Point | 220-222 °C | [2] |

| Density | 1.92 g/cm³ | [2] |

| Solubility | Slightly soluble in water and ethanol; soluble in chloroform and carbon disulfide.[2] | [2] |

The presence of three highly electronegative fluorine atoms and a heavier iodine atom significantly influences the compound's reactivity and physical characteristics.[1]

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[4] The primary concerns for researchers are its potential to cause irritation upon contact and its effects on the respiratory system.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: PubChem, Sigma-Aldrich[4]

The corresponding GHS pictograms that must be displayed where this chemical is handled and stored are:

The signal word for this compound is "Warning" .[4]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to minimize exposure risk. The causality behind these protocols is directly linked to the identified hazards of skin, eye, and respiratory irritation, as well as its potential combustibility under certain conditions.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to minimize exposure through engineering controls. All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][5]

A comprehensive PPE ensemble is mandatory to prevent contact with skin and eyes.[6] The selection of appropriate PPE is a self-validating system; it directly addresses the known routes of exposure and hazards.

Caption: Mandatory PPE for handling this compound.

-

Eye/Face Protection : Wear tight-sealing safety goggles or a face shield.[7][8] This is crucial to prevent serious eye irritation from splashes or vapors.[4]

-

Skin Protection : Use chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat and closed-toe shoes.[8][9] Immediately remove and launder any contaminated clothing before reuse.[10][11] This prevents skin irritation, which is a known hazard of this compound.[4]

-

Respiratory Protection : Use only in a well-ventilated area, such as a chemical fume hood.[2] If a fume hood is not available or ventilation is insufficient, a NIOSH-approved respirator with organic vapor cartridges is necessary to prevent respiratory tract irritation.[12]

General Handling and Hygiene

-

Avoid breathing vapors or mist.[10]

-

Avoid contact with skin and eyes.[11]

-

Wash hands and any exposed skin thoroughly after handling.[10][13]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[5]

-

Keep the container tightly closed when not in use.[10]

-

Keep away from heat, sparks, open flames, and hot surfaces.[10][11]

Storage Conditions

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11][13]

-

Some sources recommend storage at 2-8°C and protection from light.[3][14]

-

Store away from incompatible materials such as strong oxidizing agents.[13]

Emergency Procedures

A clear and well-rehearsed emergency plan is a cornerstone of laboratory safety.

First-Aid Measures

The following diagram outlines the immediate actions to be taken in case of accidental exposure.

Caption: First-aid response to accidental exposure.

-

Inhalation : Remove the individual to fresh air and keep them comfortable for breathing.[10][11] If breathing is difficult or stops, provide artificial respiration.[11] Seek medical attention if you feel unwell.[10]

-

Skin Contact : Immediately remove all contaminated clothing.[10] Rinse the affected skin area with plenty of water and soap.[10][11] If skin irritation persists, seek medical advice.[10]

-

Eye Contact : Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[10][11] Remove contact lenses if present and easy to do.[10] It is imperative to get immediate medical attention from an ophthalmologist.[10][15]

-

Ingestion : Rinse the mouth with water.[11] Do not induce vomiting.[13] Immediately have the person drink water (up to two glasses).[10][15] Seek immediate medical attention.[11]

Firefighting Measures

While not classified as highly flammable, this compound is a combustible material.[10][11]

-

Suitable Extinguishing Media : Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[10][11]

-

Specific Hazards : Vapors are heavier than air and may spread along floors.[10] In a fire, hazardous combustion products such as carbon oxides, hydrogen fluoride, and hydrogen iodide may be released.[10][13] Containers may explode when heated.[11]

-

Protective Equipment : Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[10][11]

Accidental Release Measures

In the event of a spill, the priority is to ensure personnel safety and prevent environmental contamination.

-

Personal Precautions : Evacuate the area.[10] Do not breathe vapors.[10] Avoid contact with the substance.[10] Ensure adequate ventilation and remove all sources of ignition.[10][11][13]

-

Environmental Precautions : Prevent the substance from entering drains or waterways.[10][11]

-

Containment and Cleanup : Absorb the spill with an inert, non-combustible material such as sand, silica gel, or universal binder.[11][13] Collect the absorbed material into a suitable, closed container for disposal.[11][13]

Toxicological and Ecological Information

-

Toxicological Information : The toxicological properties of this compound have not been fully investigated.[9] The known hazards are acute irritation to the skin, eyes, and respiratory system.[4] There is no specific data available regarding carcinogenicity, mutagenicity, or reproductive toxicity. This lack of data underscores the importance of minimizing exposure through the rigorous application of safety protocols.

-

Ecological Information : There is limited data on the environmental fate of this compound. It is advised to prevent its release into the environment, as it is not known to be readily degradable.[5][11]

Disposal Considerations

Disposal of this compound and its containers must be conducted in accordance with all local, regional, and national regulations.[10][16]

-

Contact a licensed professional waste disposal service to dispose of this material.[10]

-

The chemical should not be disposed of with household waste or allowed to reach sewage systems.

-

Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[17]

Conclusion

This compound is a chemical reagent with significant utility in research and development. However, its hazardous properties—specifically its capacity to cause skin, eye, and respiratory irritation—demand a culture of safety and strict adherence to the protocols outlined in this guide. By understanding its physicochemical properties, implementing robust engineering controls and PPE, and being prepared for emergencies, researchers can handle this compound with confidence and safety. The absence of comprehensive toxicological data should serve as a further impetus for cautious handling and the minimization of all potential exposures.

References

- Benzene, 1,2,3-trifluoro-5-iodo- - ChemBK. ChemBK.

- This compound | C6H2F3I | CID 2760715 - PubChem. National Center for Biotechnology Information.

- INDOFINE Chemical Company, Inc. - Safety Data Sheet. INDOFINE Chemical Company, Inc.

- XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 328-73-4 Name: 1,3-Bis(trifluoromethyl). XiXisys.

- Personal Protection Equipment (PPE). RI DEM.

- Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services.

- benzene-policy.pdf - BP. BP.

Sources

- 1. CAS 170112-66-0: this compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. This compound CAS#: 170112-66-0 [m.chemicalbook.com]

- 4. This compound | C6H2F3I | CID 2760715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 7. fishersci.com [fishersci.com]

- 8. dem.ri.gov [dem.ri.gov]

- 9. indofinechemical.com [indofinechemical.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. bp.com [bp.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 328-73-4 Name: 1,3-Bis(trifluoromethyl)-5-iodobenzene1-Iodo-3,5-bis(trifluoromethyl)benzene3,5-Bis(trifluoromethyl)iodobenzene [xixisys.com]

A Technical Guide to the Spectral Analysis of 3,4,5-Trifluoroiodobenzene

This in-depth technical guide provides a comprehensive overview of the expected spectral data for 3,4,5-Trifluoroiodobenzene (C₆H₂F₃I). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven insights for the structural elucidation of this halogenated aromatic compound. In the absence of publicly available experimental spectra, this guide serves as a robust predictive framework for anticipating and interpreting spectral data.

Introduction

This compound is an aromatic compound featuring a benzene ring substituted with three fluorine atoms and one iodine atom.[1][2] This substitution pattern imparts unique electronic properties and reactivity, making it a potentially valuable building block in organic synthesis and materials science.[2] Accurate structural characterization is paramount for its application, and a multi-technique spectroscopic approach is the cornerstone of such analysis. This guide details the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics of this compound, providing a foundational understanding for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for unambiguous characterization.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for fluorinated aromatics is crucial for reproducibility and accurate interpretation.

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard like CFCl₃ (δ = 0.00 ppm) is often used.[3]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution and sensitivity.[3]

-

Tune the probe for ¹H, ¹³C, and ¹⁹F nuclei.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

-

Acquire a 1D ¹³C NMR spectrum with proton decoupling.

-

Acquire a 1D ¹⁹F NMR spectrum, typically with proton decoupling to simplify the spectra, although coupled spectra can provide valuable J-coupling information.

-

Consider advanced 2D experiments like COSY (¹H-¹H), HSQC (¹H-¹³C), HMBC (¹H-¹³C long-range), and HETCOR (¹H-¹⁹F) for complete assignment if the structure were unknown or more complex.[4]

-

Caption: Workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be simple, showing a single resonance for the two equivalent aromatic protons.

| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.5 ppm | Triplet of triplets (tt) | 2H | H-2, H-6 |

Interpretation: The two protons at positions 2 and 6 are chemically equivalent due to the molecule's symmetry. Their chemical shift will be downfield from benzene (7.36 ppm) due to the deshielding effects of the electronegative fluorine and iodine atoms. The multiplicity is predicted to be a triplet of triplets. The larger triplet splitting will arise from coupling to the two meta-fluorine atoms (at C-3 and C-5), and the smaller triplet splitting will be due to coupling to the para-fluorine atom (at C-4).

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton. Due to symmetry, four distinct carbon signals are expected.

| Predicted Chemical Shift (δ) | Multiplicity (due to C-F coupling) | Assignment |

| ~ 90 - 100 ppm | Singlet or small doublet | C-1 (C-I) |

| ~ 110 - 120 ppm | Doublet of doublets (dd) | C-2, C-6 |

| ~ 150 - 160 ppm | Doublet of triplets (dt) | C-3, C-5 |

| ~ 140 - 150 ppm | Triplet of doublets (td) | C-4 |

Interpretation:

-

C-1: The carbon bearing the iodine atom will be significantly shielded (upfield) due to the "heavy atom effect" of iodine.

-

C-2, C-6: These carbons are equivalent and will appear as a doublet of doublets due to coupling with the ortho-fluorine (at C-3/C-5) and the meta-fluorine (at C-4).

-

C-3, C-5: These carbons, bonded to fluorine, will be significantly deshielded and appear far downfield. They will show complex splitting from coupling to the attached fluorine, the adjacent fluorine (at C-4), and the other meta-fluorine.

-

C-4: This carbon, also bonded to fluorine, will be downfield and exhibit splitting from the attached fluorine and the two adjacent fluorines (at C-3 and C-5).

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is crucial for confirming the fluorine substitution pattern. Two distinct fluorine environments are present.

| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | | ~ -130 to -140 ppm | Doublet | 2F | F-3, F-5 | | ~ -155 to -165 ppm | Triplet | 1F | F-4 |

Interpretation:

-

F-3, F-5: These two fluorine atoms are chemically equivalent and will appear as a doublet due to coupling with the adjacent F-4.

-

F-4: This fluorine atom will appear as a triplet due to coupling with the two equivalent adjacent fluorine atoms (F-3 and F-5).

-

The chemical shifts are predicted relative to CFCl₃ at 0 ppm. The exact positions can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: MS Data Acquisition

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Detection: Detect the positively charged ions to generate the mass spectrum.

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Predicted Mass Spectrum

| m/z Value | Predicted Identity | Notes |

| 258 | [C₆H₂F₃I]⁺ | Molecular ion (M⁺) peak. Expected to be of significant intensity. |

| 131 | [C₆H₂F₃]⁺ | Loss of an iodine radical (M - I). Likely to be a prominent peak. |

| 127 | [I]⁺ | Iodine cation. A characteristic peak for iodine-containing compounds. |

| 112 | [C₅H₂F₂]⁺ | Loss of I and HF. |

Interpretation: The mass spectrum will be dominated by the molecular ion peak at m/z 258. Iodine is monoisotopic (¹²⁷I), so no characteristic isotopic pattern for the halogen will be observed, unlike with chlorine or bromine containing compounds.[5] A very prominent peak is expected at m/z 131, corresponding to the loss of the iodine atom, as the C-I bond is the weakest bond in the molecule. The presence of a peak at m/z 127 is also a strong indicator of an iodine-containing compound. Further fragmentation may involve the loss of HF or fluorine radicals.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique to identify the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of liquid or solid samples.

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small drop of the liquid sample (or a small amount of the solid) onto the ATR crystal.

-

Sample Scan: Acquire the IR spectrum of the sample, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Spectrum

| Wavenumber Range (cm⁻¹) | Vibration Type | Notes |

| 3100 - 3000 | Aromatic C-H stretch | Expected to be weak.[6][7] |

| 1600 - 1450 | Aromatic C=C ring stretch | Multiple sharp bands are characteristic of the aromatic ring.[6][7] |

| 1350 - 1100 | C-F stretch | Strong, characteristic absorptions for aryl fluorides. |

| 900 - 675 | Aromatic C-H out-of-plane bend | The position is dependent on the substitution pattern. |

| ~ 500 - 600 | C-I stretch | Typically a weak absorption in the far-IR region. |

Interpretation: The IR spectrum will be characterized by absorptions typical for a substituted benzene ring. The C-H stretching vibrations will appear just above 3000 cm⁻¹.[7] The aromatic C=C stretching vibrations will be visible in the 1600-1450 cm⁻¹ region. The most intense bands in the spectrum are likely to be the C-F stretching vibrations, which are typically strong and found in the 1350-1100 cm⁻¹ region. The out-of-plane C-H bending vibrations in the fingerprint region can provide further confirmation of the substitution pattern.[6]

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass, and IR spectra of this compound. By understanding these expected spectral features and employing the described experimental protocols, researchers can confidently identify and characterize this compound. The convergence of data from these orthogonal spectroscopic techniques provides a self-validating system for structural confirmation, ensuring the high degree of scientific integrity required in research and development.

References

- PubChem. This compound.

- Supporting Information for various organic compounds. (General NMR acquisition parameters). [Link]

- SpectraBase. 1,3,5-Trifluoro-triiodo-benzene. Wiley. [Link]

- Supporting Information for Catalytic trifluoromethylation of iodoarenes. Beilstein Journal of Organic Chemistry. [Link]

- D. B. Harper, D. O'Hagan, C. D. Murphy. Fluorinated Natural Products: Occurrence and Biosynthesis. In Natural Product Reports. Royal Society of Chemistry. [Link]

- PubChem. Benzene, 1-iodo-4-(trifluoromethyl)-.

- AIST. Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- PubChem. 2,4,5-Trifluoroiodobenzene.

- NIST. Benzene, 1-iodo-4-(trifluoromethyl)-. National Institute of Standards and Technology. [Link]

- Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

- Google Patents. Synthesis method of intermediate 1,2, 3-trifluoro-benzene for synthesizing 3,4, 5-trifluoro-bromobenzene.

- ResearchGate. Simulated IR spectra of benzene (top), 1,3,5-trifluorobenzene (middle)... [Link]

- Google Patents.

- Spectroscopy Online. Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. [Link]

- Wikipedia.

Sources

- 1. This compound | C6H2F3I | CID 2760715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 170112-66-0: this compound | CymitQuimica [cymitquimica.com]

- 3. rsc.org [rsc.org]

- 4. 1,3,5-Trifluoro-2,4,6-triiodobenzene | C6F3I3 | CID 3852430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. notes.fluorine1.ru [notes.fluorine1.ru]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

Navigating the Intricacies of ¹⁹F NMR Spectroscopy: A Technical Guide to the Chemical Shifts of 3,4,5-Trifluoroiodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, particularly indispensable in the pharmaceutical and agrochemical industries. The unique properties of the ¹⁹F nucleus—100% natural abundance, a spin of ½, and a high gyromagnetic ratio—confer exceptional sensitivity and a broad chemical shift range, making it a powerful probe for molecular structure and dynamics.[1] This technical guide provides an in-depth exploration of the ¹⁹F NMR chemical shifts of 3,4,5-trifluoroiodobenzene, a key building block in the synthesis of complex fluorinated molecules. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental principles with practical, field-proven insights to offer a comprehensive resource for both seasoned researchers and those new to the nuances of ¹⁹F NMR. We will delve into the theoretical underpinnings of ¹⁹F chemical shifts, present a validated experimental protocol for data acquisition, analyze the expected spectral features, and discuss the interpretation of coupling patterns.

The Foundation: Understanding ¹⁹F NMR Spectroscopy

The utility of ¹⁹F NMR stems from its remarkable sensitivity to the local electronic environment. The chemical shift of a fluorine nucleus is profoundly influenced by factors such as the electronegativity of neighboring atoms, resonance effects, and through-space interactions.[2] This sensitivity results in a wide dispersion of chemical shifts, typically spanning over 800 ppm, which greatly minimizes the signal overlap often encountered in proton (¹H) NMR.[1]

For fluoroaromatic compounds like this compound, the ¹⁹F chemical shifts are governed by a delicate interplay of inductive and resonance effects from the substituents on the benzene ring. The iodine atom, while being a halogen, is less electronegative than fluorine and possesses occupied p-orbitals that can participate in resonance, influencing the electron density at the carbon atoms to which the fluorine atoms are attached.

Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum

The acquisition of a clean, high-resolution ¹⁹F NMR spectrum is paramount for accurate structural elucidation. The following protocol is a self-validating system designed to yield reliable and reproducible results.

Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity to avoid interference from fluorinated impurities.

-

Solvent Selection: Choose a deuterated solvent that is free of fluorine atoms. Acetone-d₆, chloroform-d, or acetonitrile-d₃ are common choices. The choice of solvent can subtly influence chemical shifts, so consistency is key for comparative studies.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of the chosen deuterated solvent.

-

Reference Standard: While trifluorotoluene (C₆H₅CF₃) at -63.72 ppm or hexafluorobenzene (C₆F₆) at -164.9 ppm can be used as internal or external standards, it is common practice to reference the spectrum to the solvent's residual ¹H signal and then calibrate to a known ¹⁹F reference. For this guide, we will reference externally to CFCl₃ at 0.00 ppm.[3]

Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

| Parameter | Recommended Value | Rationale |

| Observe Nucleus | ¹⁹F | |

| Decoupling | ¹H decoupling | To simplify the spectrum by removing ¹H-¹⁹F couplings. |

| Pulse Program | A standard single-pulse experiment with decoupling. | |

| Acquisition Time (AQ) | 1.0 - 2.0 seconds | To ensure good digital resolution. |

| Relaxation Delay (D1) | 2.0 - 5.0 seconds | To allow for full relaxation of the ¹⁹F nuclei, ensuring accurate integration. |

| Number of Scans (NS) | 16 - 64 | To achieve an adequate signal-to-noise ratio. |

| Spectral Width (SW) | -200 to 0 ppm | To encompass the expected chemical shift range for fluoroaromatics. |

| Temperature | 298 K (25 °C) | For consistency and comparison with standard literature data. |

Data Processing

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 - 0.5 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply an automatic baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the external standard (CFCl₃ at 0.00 ppm).

-

Integration: Integrate the signals to determine the relative ratios of the different fluorine environments.

Spectral Analysis and Interpretation

While a publicly available, citable spectrum for this compound is not readily found, the ¹⁹F NMR spectrum of the closely related compound, 1-bromo-3,4,5-trifluorobenzene, provides an excellent proxy for understanding the expected spectral features.[1] The substitution of bromine with iodine is expected to cause a downfield shift of the fluorine signals due to iodine's lower electronegativity and different anisotropic effects, but the multiplicity and coupling patterns will remain the same.

The structure of this compound presents two distinct fluorine environments:

-

F4: The fluorine atom at the 4-position, which is para to the iodine atom.

-

F3 and F5: The two chemically equivalent fluorine atoms at the 3 and 5-positions, which are meta to the iodine atom and ortho to the F4 fluorine.

This leads to an AX₂ spin system, which will manifest as two distinct signals in the ¹⁹F NMR spectrum with a 1:2 integration ratio.

Predicted Chemical Shifts and Coupling Constants

Based on typical values for fluoroaromatic compounds, the following are the anticipated chemical shifts and coupling constants.

| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Coupling Partner |

| F4 | More downfield (less shielded) | Triplet (t) | ³J(F4-F3) ≈ ³J(F4-F5) ≈ 20 Hz | F3 and F5 |

| F3, F5 | More upfield (more shielded) | Doublet (d) | ³J(F3-F4) = ³J(F5-F4) ≈ 20 Hz | F4 |

Rationale for Chemical Shift Prediction:

-

The F4 fluorine is expected to be the most deshielded (further downfield) due to the combined electron-withdrawing effects of the two flanking fluorine atoms at the 3 and 5 positions.

-

The F3 and F5 fluorines are chemically equivalent due to the molecule's symmetry. They are expected to be more shielded (further upfield) compared to F4.

Rationale for Coupling Pattern:

-

F4 Signal (Triplet): The F4 nucleus is coupled to two equivalent nuclei (F3 and F5) that are three bonds away (³J coupling). According to the n+1 rule, its signal will be split into a triplet (2+1=3).

-

F3 and F5 Signal (Doublet): The F3 and F5 nuclei are each coupled to one neighboring fluorine nucleus (F4) three bonds away. Therefore, their signal will appear as a doublet (1+1=2).

The magnitude of three-bond fluorine-fluorine coupling (³JFF) in aromatic systems is typically in the range of 15-25 Hz.

Visualization of the Spin-Spin Coupling

The coupling relationships in this compound can be visualized as follows:

Sources

An In-depth Technical Guide to the ¹³C NMR of 3,4,5-Trifluoroiodobenzene

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3,4,5-trifluoroiodobenzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical considerations for spectral acquisition, and detailed interpretation of the spectral data.

Introduction: The Structural Significance of Fluorinated Aromatics

Fluorinated benzene derivatives are of paramount importance in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a valuable synthetic intermediate, and a thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide focuses on the ¹³C NMR spectrum, a powerful tool for probing the electronic environment of each carbon atom within the molecule.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is governed by two primary factors: the chemical shift of each carbon nucleus and the spin-spin coupling between the ¹³C and ¹⁹F nuclei.

Chemical Shifts

The chemical shifts in substituted benzenes are influenced by the electronic effects of the substituents.[1] In this compound, we have four distinct carbon environments. The iodine atom, being a heavy halogen, exerts a significant spin-orbit coupling effect which can influence the chemical shift of the carbon it is attached to (C1).[2] The fluorine atoms are strongly electronegative and will deshield the carbons they are bonded to (C3, C4, C5).

To a first approximation, we can estimate the chemical shifts by considering the additive effects of the substituents on the benzene ring. However, for a precise prediction, Density Functional Theory (DFT) calculations are often employed.[3][4] Based on general principles for halobenzenes, the carbon bearing the iodine (ipso-carbon) is expected to be significantly downfield.[5] The fluorine-substituted carbons will also be downfield, while the remaining protonated carbons will be the most upfield.

Carbon-Fluorine (C-F) Coupling

A key feature of the ¹³C NMR spectrum of any fluorinated organic compound is the presence of through-bond J-coupling between carbon and fluorine nuclei. This coupling provides invaluable structural information. The magnitude of the coupling constant (ⁿJCF) is dependent on the number of bonds (n) separating the two nuclei.

-

¹JCF (One-bond coupling): This is the largest coupling constant, typically in the range of 240-320 Hz for carbons directly bonded to fluorine.[6]

-

²JCF (Two-bond coupling): Geminal coupling is also significant, usually between 15-30 Hz.

-

³JCF (Three-bond coupling): Vicinal coupling is generally smaller, around 5-10 Hz.

-